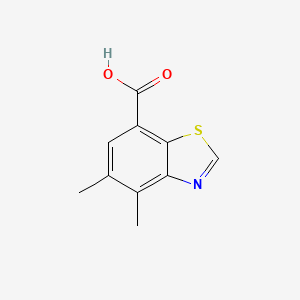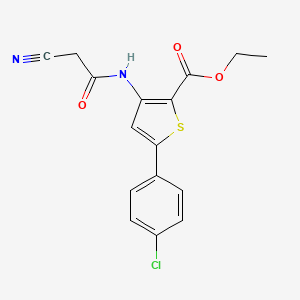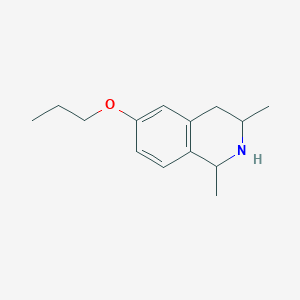
1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1343368-57-9 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1,3-dimethyl-1,2,3,4-tetrahydro-6-isoquinolinyl propyl ether . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, which is a structural motif of this compound, has been a topic of considerable research interest . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21NO/c1-4-7-16-13-5-6-14-11 (3)15-10 (2)8-12 (14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
The compound is part of the tetrahydroisoquinoline family, which has been used in various chemical reactions . For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C ( sp3 )–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is at room temperature .
Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline. Here is an overview of the types of applications that this compound and its derivatives are involved in:
Antibacterial Properties
Some derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. For example, compound 131 showed susceptibility against Staphylococcus strains at certain concentrations .
Neurodegenerative Disorders
Isoquinoline alkaloids, including tetrahydroisoquinolines, have shown diverse biological activities against neurodegenerative disorders. They form an important class of natural and synthetic compounds used in medicinal chemistry for this purpose .
Infective Pathogens
These compounds also exert biological activities against various infective pathogens, making them significant in the study of infectious diseases .
Synthesis Applications
Tetrahydroisoquinoline derivatives are used in various synthesis applications, such as the N-alkylation of amines and O-alkylation of aldoses. They also play a role in the synthesis of poly(aryl ethers) and as urea solvents in the synthesis of pyrazoles .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The tetrahydroisoquinoline scaffold, which is present in this compound, has garnered a lot of attention in the scientific community . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the synthesis and applications of such compounds .
Propiedades
IUPAC Name |
1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1343368-57-9 |
Source


|
| Record name | 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

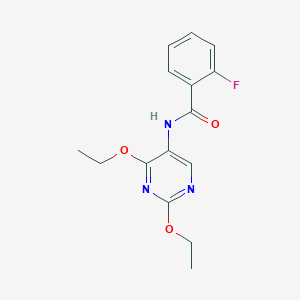
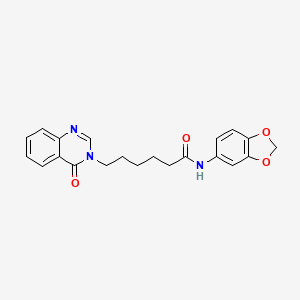
![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)
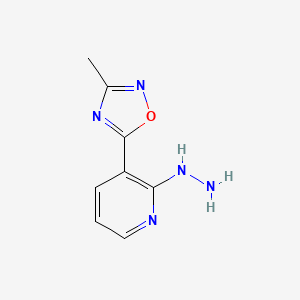

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)
![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)
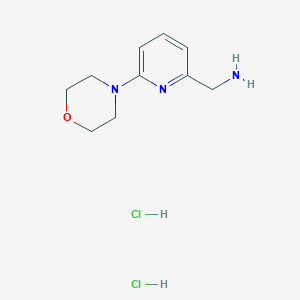
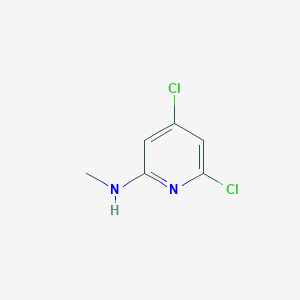
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
